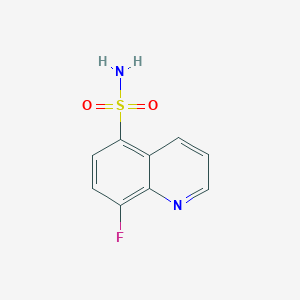

8-Fluoroquinoline-5-sulfonamide

説明

8-Fluoroquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7FN2O2S and a molecular weight of 226.23 . It is a derivative of quinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 26 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthetic Chemistry Applications

- Regioselective Remote C-H Fluoroalkylselenolation: The Pd-catalyzed reaction with 8-aminoquinoline sulfonamides enables the formation of fluoroalkylselenylated products, highlighting a method for introducing fluoroalkylselenyl groups into the 8-aminoquinoline scaffold (Ghiazza et al., 2018).

- C5-Regioselective C-H Fluorination: An efficient, metal-free method for the regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position using Selectfluor, showcasing the potential for synthesizing fluorinated derivatives (Zhang et al., 2018).

Fluorescence and Detection Applications

- Fluorescence Methods for Cobalt Determination: The use of 8-sulfonamidoquinoline derivatives for the sensitive fluorescence detection of cobalt in food and hair samples, demonstrating their potential as fluorescence probes (Ma et al., 2000).

Metal Complexation Studies

- Photoluminescence of Aluminum Complexes: 8-Hydroxyquinoline derivatives, including those linked by sulfonamide bonds, show photoluminescent properties when complexed with aluminum, suggesting applications in materials science (Badiei et al., 2011).

Antimicrobial Activity

- Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives: The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their oxinates demonstrated significant increases in antimicrobial and antifungal activities, highlighting their pharmacological potential (Dixit et al., 2010).

Analytical and Environmental Applications

- Determination of Fluoroquinolones and Sulfonamides in Water: Reviews the methods for analyzing fluoroquinolones and sulfonamides in water, emphasizing the importance of accurate detection systems for environmental monitoring (Peixoto et al., 2016).

Safety and Hazards

作用機序

Target of Action

The primary targets of 8-Fluoroquinoline-5-sulfonamide are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a crucial step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation.

特性

IUPAC Name |

8-fluoroquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDREWHONMHJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

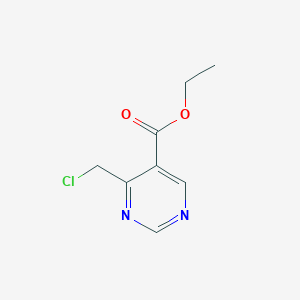

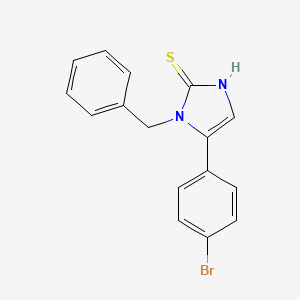

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)